molecular formula C4H9NO B146194 Butyramide CAS No. 541-35-5

Butyramide

Cat. No.: B146194
CAS No.: 541-35-5
M. Wt: 87.12 g/mol
InChI Key: DNSISZSEWVHGLH-UHFFFAOYSA-N
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Description

Butyramide derivatives have shown promise in anticonvulsant, anti-cancer, and anti-inflammatory applications, often outperforming related analogs in structure-activity relationship (SAR) studies .

Preparation Methods

Chiral Resolution of 2-Aminobutyramide Using Mandelic Acid

Reaction Mechanism and Solvent Selection

The resolution of racemic 2-aminothis compound into its enantiomerically pure (S)-form involves forming diastereomeric salts with chiral resolving agents. As detailed in EP2524910A1, D-mandelic acid serves as the resolving agent due to its ability to selectively crystallize the (S)-enantiomer . The process begins with dissolving 2-(benzylideneamino)this compound in 4-methyl-2-pentanol, followed by the addition of D-mandelic acid at 65°C. The choice of solvent is critical, as 4-methyl-2-pentanol provides optimal solubility for intermediates while facilitating crystallization upon cooling.

Crystallization and Isolation

After forming the D-mandelic acid salt of (S)-2-aminothis compound, the mixture is cooled to 50°C to initiate crystallization. Filtration at 40°C yields a crystal cake with ≥99% chemical purity and ≥99.5% e.e. . Subsequent washing with 4-methyl-2-pentanol removes residual impurities, and vacuum drying at 60°C produces the final product. This method achieves a mass yield of 24–30% relative to the starting benzylidene derivative, prioritizing enantiomeric purity over stoichiometric efficiency.

Racemization and Recycling

Unreacted (R)-enantiomers are recovered via alkaline hydrolysis of the filtrate. Treatment with 50% sodium hydroxide at 50°C for 3 hours regenerates 2-(benzylideneamino)this compound, which is reused in subsequent batches . This closed-loop system minimizes waste and improves overall process economics.

Direct Ammonolysis of 2-Chlorobutanoyl Chloride

Chlorination of 2-Chlorobutyric Acid

The Chinese patent CN105198768A outlines a cost-effective route starting from 2-chlorobutyric acid. Reacting the acid with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) in the presence of thionyl chloride (SOCl₂) generates 2-chlorobutanoyl chloride . Optimal conditions involve a 1:1.1 molar ratio of acid to SOCl₂ and a temperature of 40–75°C. The use of PCl₃ reduces side reactions compared to PCl₅, achieving 95–98% conversion .

Ammonolysis in Alcoholic Solvents

The acyl chloride intermediate is dissolved in methanol or isobutanol, followed by pressurized ammoniation at 0.3–1.0 MPa. A 5:1 molar excess of ammonia ensures complete conversion to 2-aminothis compound, with yields of 80–87% . By-product ammonium chloride precipitates upon cooling and is removed via filtration, simplifying purification.

Table 1: Comparative Analysis of Ammonolysis Conditions

ParameterExample 1 Example 2 Example 4
SolventMethanolIsobutanolIsobutanol
Ammonia (mol ratio)5:18:110:1
Pressure (MPa)0.3–0.50.4–0.50.7–1.0
Reaction Time (h)1285
Yield (%)81.085.087.5

Alternative Synthetic Routes and Their Limitations

Bromobutyrate Ammonolysis

While 2-bromobutyrate esters react readily with ammonia, their high cost (3–5× that of chlorinated analogs) and challenging by-product (ammonium bromide) separation render this method economically unviable for scale-up .

Oxazolidinedione Ring-Opening

Synthesis via 4-ethyl-2,5-oxazolidinedione, as described in CN101684078A, requires expensive bis(trichloromethyl) carbonate. Poor regioselectivity during ring-opening further complicates purification, limiting industrial adoption .

Process Optimization and Industrial Considerations

Solvent Recycling

In the resolution method, 4-methyl-2-pentanol is recovered from filtrates via distillation, achieving >90% solvent reuse . This reduces raw material costs by 15–20% in continuous production.

By-Product Utilization

Ammonium chloride from ammonolysis processes is marketable as a fertilizer additive, offsetting production costs by $120–150 per ton . In contrast, ammonium bromide requires specialized disposal, adding $50–80 per ton in waste management fees.

Energy Efficiency

Direct ammonolysis operates at lower temperatures (50–60°C) compared to resolution methods (65°C), reducing energy consumption by 25–30% .

Chemical Reactions Analysis

Butyramide undergoes various chemical reactions, including:

    Hydrolysis: This compound can be hydrolyzed to produce butyric acid and ammonia. This reaction can occur under acidic or basic conditions.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

    Substitution Reactions: this compound can participate in substitution reactions, particularly involving the amide group.

Scientific Research Applications

Medicinal Chemistry

1.1. Anti-Cancer Properties

Research has indicated that butyramide derivatives, such as phenylalanine this compound (PBA), exhibit significant anti-cancer properties. A study demonstrated that PBA could protect against doxorubicin-induced cardiotoxicity by reducing oxidative stress and improving mitochondrial function in cellular models. This protective effect suggests potential for PBA in cancer therapies where doxorubicin is used, mitigating its adverse effects while enhancing therapeutic efficacy .

1.2. Tyrosinase Inhibition

This compound has shown promise as a tyrosinase inhibitor, making it a candidate for treating hyperpigmentation disorders. In vitro studies revealed that PBA inhibited tyrosinase activity with an IC50 value of 34.7 mM, indicating its potential use in cosmetic formulations aimed at skin lightening and anti-aging treatments .

Microbiology

2.1. Carbon Source for Bacterial Growth

This compound serves as a carbon source for certain bacterial strains, such as Pseudomonas aeruginosa. Mutants of this bacterium have been isolated that can utilize this compound for growth, highlighting its role in microbial metabolism and potential applications in bioremediation or bioengineering .

Cosmetic Applications

3.1. Skin Health and Efficacy

Phenylalanine this compound (FBA) has been evaluated for its cosmetic benefits, including its ability to improve skin conditions such as erythema and overall skin health. Clinical trials demonstrated that FBA significantly reduced the erythema index by 15.7% after 30 minutes and 17.8% after 60 minutes of application, indicating its soothing properties .

3.2. Skin Elasticity and Firmness

In another clinical study involving topical application of PBA, significant improvements were noted in skin elasticity (by 12.4%) and firmness (by 27.9%) compared to placebo treatments over a period of 30 days . These findings suggest that this compound derivatives could be valuable ingredients in anti-aging skincare products.

Data Summary Table

Application AreaCompoundKey FindingsReferences
Medicinal ChemistryPhenylalanine this compoundProtects against doxorubicin cardiotoxicity; improves mitochondrial function
Inhibits tyrosinase (IC50: 34.7 mM)
MicrobiologyThis compoundUtilized as a carbon source by Pseudomonas aeruginosa mutants
Cosmetic ApplicationsPhenylalanine this compoundReduces erythema index by up to 17.8%
Improves skin elasticity (12.4%) and firmness (27.9%)

Case Studies

Case Study 1: Doxorubicin-Induced Cardiotoxicity

A study involving animal models demonstrated that pre-treatment with FBA could significantly reduce oxidative stress markers associated with doxorubicin treatment, thereby protecting cardiac function during chemotherapy .

Case Study 2: Skin Health Improvement

In a randomized clinical trial with 43 participants, the application of PBA resulted in notable improvements in skin conditions related to photo-damage, showcasing its potential as a therapeutic agent in dermatology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Isobutyramide

Isothis compound (C₃H₇CONH₂), a structural isomer of this compound, exhibits distinct physicochemical and biological behaviors:

  • Membrane Permeability : this compound’s permeability coefficient in red cell membranes is ~3× higher than isothis compound at room temperature, attributed to differences in molecular packing and hydrogen-bonding interactions .
  • Biological Activity : In erythroleukemia cells, this compound is a stronger inhibitor of proliferation (IC₅₀ ~5 mM) and inducer of hemoglobin synthesis compared to isothis compound, suggesting isomer-specific interactions with histone deacetylases .

Valeramide and Isovaleramide

Valeramide (C₄H₉CONH₂) and isovaleramide, the five-carbon homologs, share functional similarities but differ in solubility and membrane interactions:

  • Solubility Limitations : Valeramide’s lower solubility complicates direct comparison with this compound in permeability studies, though trends suggest reduced diffusion rates for longer-chain amides .
  • Pharmacological Potential: Valeramide derivatives are less explored, but this compound-based compounds (e.g., 3-hydroxy-4-(nitrosocyanamido) this compound) show unique gut microbiome-modulating properties linked to colonization resistance .

Propionamide

Propionamide (C₂H₅CONH₂), a shorter-chain analog, demonstrates:

  • Higher Enzymatic Turnover: In the D487N mutant, propionamide has a kcat of 72.3 s⁻¹, significantly exceeding this compound’s 10.5 s⁻¹, likely due to better accommodation in the active site .
  • Membrane Diffusion : Both amides exhibit positive apparent activation entropy during diffusion, but this compound’s larger size reduces its permeability relative to propionamide .

Comparison with Pharmacological Analogs

Tributyrin

Tributyrin, a butyrate prodrug, outperforms this compound in cytodifferentiation and anti-proliferative effects:

  • Neuroblastoma Cells : Tributyrin induces 80–90% growth inhibition and differentiation, whereas this compound is ineffective at similar concentrations, likely due to metabolic stability and cellular uptake differences .

Butyrate and 4-Phenylbutyrate

Butyrate (the carboxylic acid counterpart) and 4-phenylbutyrate exhibit stronger histone deacetylase (HDAC) inhibition than this compound:

  • HDAC Inhibition : this compound’s HDAC inhibition potency is 10× lower than butyrate, but its neutral structure enhances tissue penetration, making it a viable candidate for differentiation therapy .

Hydrolysis and Chemical Reactivity

This compound’s hydrolysis in acidic solutions follows a mechanism distinct from ethyl carbamate and ethylurea:

  • Acid-Catalyzed Decomposition : Unlike ethyl carbamate, which transitions from A2 to A1 mechanisms with increasing acidity, this compound hydrolysis remains consistent, reflecting its resistance to nucleophilic attack at the carbonyl group .

Medicinal Chemistry Derivatives

This compound-based pharmacophores demonstrate enhanced bioactivity:

  • Anticonvulsant Derivatives : 2-Methyl-N-(4-sulfamoylphenyl)this compound shows an ED₅₀ of 7.6 mg/kg in maximal electroshock (MES) models, surpassing valproate analogs in protective indices (PI = 65.7) .
  • Anti-Cancer Agents : N-((2S,3S,E)-3-hydroxyheptadec-4-en-2-yl) this compound exhibits cytotoxicity against PC-3 cells (IC₅₀ = 6.06 µM), linked to ceramide pathway modulation .

Computational and Structural Insights

  • Chirality Effects : this compound’s achiral structure simplifies vibrational frequency modeling compared to chiral glutamine and asparagine derivatives, which require asymmetric dihedral angle corrections .
  • Metadynamics Simulations : this compound’s free energy landscapes in water reveal lower conformational rigidity than deca-L-alanine, impacting its interaction with lipid bilayers and enzymes .

Biological Activity

Butyramide, particularly in its derivative form as phenylalanine this compound (PBA), has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a derivative of butyric acid, a short-chain fatty acid produced by gut microbiota. It plays a significant role in various biological processes, including anti-inflammatory responses and cellular signaling. PBA has been synthesized to overcome the unpleasant odor associated with butyric acid while retaining its beneficial properties.

  • Tyrosinase Inhibition :
    • PBA has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies have shown that PBA exhibits an IC50 value of 120.3 mM, indicating its potential as a skin depigmenting agent .
    • Molecular docking studies suggest that PBA binds effectively to the catalytic site of human tyrosinase, which may explain its inhibitory effects .
  • Cardioprotective Effects :
    • Research indicates that PBA protects against doxorubicin-induced cardiotoxicity by reducing oxidative stress and improving mitochondrial function. In animal models, PBA administration prevented left ventricular dilatation and apoptosis of cardiomyocytes when co-administered with doxorubicin .
    • The compound also modulates the expression of key genes associated with cardiac stress and fibrosis, demonstrating its protective role in cardiovascular health .
  • Anti-Aging Properties :
    • Clinical trials have shown that topical application of PBA significantly improves skin conditions related to photoaging. In a randomized controlled trial involving 43 women, PBA treatment resulted in improved skin elasticity, firmness, and reduced pigmentation after 30 days .

Clinical Trial on Skin Aging

A double-blind, placebo-controlled study evaluated the efficacy of PBA in improving skin conditions in women with photo-damage. Key findings included:

  • Skin Depigmentation : Reduction in UV-induced spots by approximately 12.7% after 15 days.
  • Elasticity Improvement : Increased skin elasticity by 12.4% after 15 days.
  • Firmness Enhancement : Notable improvements in skin firmness were recorded .

Cardioprotection in Doxorubicin Treatment

In a study using C57BL6 mice, the cardioprotective effects of PBA were assessed alongside doxorubicin treatment:

  • Left Ventricular Function : PBA co-treatment prevented significant left ventricular dilatation compared to controls.
  • Oxidative Stress Markers : Reduced levels of nitrotyrosine and increased catalase activity were observed in PBA-treated groups .

Data Summary

Biological ActivityMeasurement/OutcomeReference
Tyrosinase InhibitionIC50 = 120.3 mM
Skin DepigmentationUV spots reduced by 12.7% (15 days)
Skin ElasticityIncreased by 12.4% (15 days)
CardioprotectionPrevented left ventricular dilatation
Oxidative Stress ReductionIncreased catalase activity

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing butyramide in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves the reaction of butyric acid with ammonia or its derivatives under controlled conditions. Characterization employs techniques such as nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), Fourier-transform infrared spectroscopy (FT-IR) to identify amide functional groups, and mass spectrometry (MS) to verify molecular weight (87.12 g/mol) . Purity assessment can be performed via high-performance liquid chromatography (HPLC) or melting point analysis (reported range: 115–117°C). Ensure solvent removal under vacuum to avoid decomposition .

Q. How can researchers accurately determine the molecular weight and structural properties of this compound using spectroscopic techniques?

  • Methodological Answer : Use electrospray ionization mass spectrometry (ESI-MS) for precise molecular weight determination (expected m/z: 87.0684 for [M+H]⁺). For structural analysis, ¹H NMR in DMSO-d₆ should show signals at δ ~2.1 ppm (CH₂ adjacent to carbonyl) and δ ~6.5–7.5 ppm (amide protons). Discrepancies in reported molecular weights (e.g., 87.122 vs. 87.1204) may arise from isotopic variations or calibration standards; cross-validate using NIST reference data .

Q. What are the best practices for ensuring purity and stability of this compound samples in biochemical assays?

  • Methodological Answer : Store this compound in airtight containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis. Pre-screen batches via thin-layer chromatography (TLC) or Karl Fischer titration to detect moisture. For long-term stability studies, use accelerated thermal degradation tests (40–60°C, 75% relative humidity) and monitor degradation products via LC-MS .

Advanced Research Questions

Q. What methodological considerations are critical when calculating the vapor pressure and heat of vaporization of this compound across different temperatures?

  • Methodological Answer : Apply the Clausius-Clapeyron equation to estimate vapor pressure (e.g., at 415–520 K) using experimentally derived boiling points. Account for uncertainty by comparing force-field parameter models (e.g., TraPPE or OPLS) and validating against experimental data. For heat of vaporization (ΔHvap), use isentropic calorimetry or Knudsen effusion methods . Report uncertainties as ±5–10% due to instrument sensitivity and sample purity .

Q. How can contradictions in reported physicochemical data of this compound (e.g., molecular weight discrepancies) be resolved through experimental validation?

  • Methodological Answer : Cross-reference primary sources (e.g., NIST Standard Reference Data ) and replicate measurements using calibrated instruments. For molecular weight conflicts, perform isotopic abundance analysis via high-resolution MS. If discrepancies persist, publish a comparative study with interlaboratory validation to establish consensus values .

Q. What experimental designs are effective for studying the role of this compound in the adaptive evolution of microbial plasmid systems?

  • Methodological Answer : Use continuous culture systems with controlled this compound gradients to simulate evolutionary pressure. Monitor plasmid copy number (CN) dynamics via qPCR and assess metabolic specialization (e.g., amdSYM gene activity) through RNA-seq or enzyme assays. Low-CN conditions may select for optimized this compound utilization, while high-CN environments could reveal trade-offs in substrate versatility .

Q. How should researchers approach uncertainty and variability in thermodynamic property measurements of this compound, such as vapor pressure?

  • Methodological Answer : Quantify uncertainty using Monte Carlo simulations to model error propagation from temperature, pressure, and instrumental noise. Validate models with replicate experiments and report results as mean ± standard deviation. For peer review, provide raw data and force-field parameters to enable independent verification .

Properties

IUPAC Name

butanamide
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InChI

InChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6)
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InChI Key

DNSISZSEWVHGLH-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)N
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Molecular Formula

C4H9NO
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DSSTOX Substance ID

DTXSID8060248
Record name Butanamide
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Molecular Weight

87.12 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Yellowish solid; Nutty aroma
Record name n-Butylamide
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Boiling Point

216 °C, 216.00 to 217.00 °C. @ 760.00 mm Hg
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Solubility

Sol in alcohol; slightly sol in ether, INSOL IN BENZENE, In water, 163,000 mg/l @ 15 °C, 163 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol)
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Density

0.8850 @ 120 °C
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Vapor Pressure

0.00391 [mmHg], 3.91X10-3 mm Hg @ 25 °C
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Color/Form

Crystals, LEAVES FROM BENZENE

CAS No.

541-35-5
Record name Butyramide
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Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115-116 °C, 115 - 116 °C
Record name Butyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-BUTYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.